molecular formula C16H17BrO6 B579677 2-(6-BROMONAPHTHYL)-BETA-D-GALACTOPYRANOSIDE CAS No. 15772-30-2

2-(6-BROMONAPHTHYL)-BETA-D-GALACTOPYRANOSIDE

Cat. No.: B579677
CAS No.: 15772-30-2
M. Wt: 385.21
InChI Key: QVHSEZIHGWXQCQ-LYYZXLFJSA-N
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Description

2-(6-Bromonaphthyl)-beta-D-galactopyranoside is a chemical compound known for its role as a substrate for alpha-galactosidase A. This compound is utilized in various biochemical assays and research applications due to its specific interaction with enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthyl)-beta-D-galactopyranoside typically involves the bromination of 2-naphthol followed by glycosylation. The bromination process introduces a bromine atom at the 6-position of the naphthalene ring. This is followed by the attachment of the beta-D-galactopyranoside moiety through glycosylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and glycosylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromonaphthyl)-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehalogenated naphthyl derivatives .

Scientific Research Applications

2-(6-Bromonaphthyl)-beta-D-galactopyranoside is widely used in scientific research, particularly in the following fields:

    Chemistry: It serves as a substrate in enzyme assays to study the activity of alpha-galactosidase.

    Biology: Used in biochemical assays to investigate enzyme kinetics and inhibition.

    Medicine: Research involving this compound helps in understanding metabolic disorders related to alpha-galactosidase deficiency.

    Industry: Employed in the development of diagnostic tools and biochemical assays

Mechanism of Action

The compound acts as a substrate for alpha-galactosidase A. It binds to the active site of the enzyme, where it undergoes hydrolysis. This interaction helps in studying the enzyme’s activity and inhibition mechanisms. The molecular targets include the active site residues of alpha-galactosidase, and the pathways involved are related to carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-naphthyl-alpha-D-galactopyranoside
  • 2-(6-Bromonaphthyl)-beta-D-xylopyranoside
  • 6-Bromo-2-naphthyl-alpha-D-glucopyranoside

Uniqueness

2-(6-Bromonaphthyl)-beta-D-galactopyranoside is unique due to its specific interaction with alpha-galactosidase A, making it a valuable tool in enzyme assays. Its brominated naphthalene ring and beta-D-galactopyranoside moiety provide distinct chemical properties that are not found in other similar compounds .

Properties

CAS No.

15772-30-2

Molecular Formula

C16H17BrO6

Molecular Weight

385.21

IUPAC Name

(2R,3R,4S,5R,6R)-3-(6-bromonaphthalen-1-yl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C16H17BrO6/c17-9-4-5-10-8(6-9)2-1-3-11(10)16(22)14(20)13(19)12(7-18)23-15(16)21/h1-6,12-15,18-22H,7H2/t12-,13+,14+,15-,16-/m1/s1

InChI Key

QVHSEZIHGWXQCQ-LYYZXLFJSA-N

SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)C3(C(C(C(OC3O)CO)O)O)O

Synonyms

2-(6-BROMONAPHTHYL)-BETA-D-GALACTOPYRANOSIDE

Origin of Product

United States

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